4-Bromo-6-methyl-2h-pyran-2-one
CAS No.: 132559-91-2
Cat. No.: VC2364793
Molecular Formula: C6H5BrO2
Molecular Weight: 189.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 132559-91-2 |
---|---|
Molecular Formula | C6H5BrO2 |
Molecular Weight | 189.01 g/mol |
IUPAC Name | 4-bromo-6-methylpyran-2-one |
Standard InChI | InChI=1S/C6H5BrO2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3 |
Standard InChI Key | LLFSFJYWGVKYRP-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=O)O1)Br |
Canonical SMILES | CC1=CC(=CC(=O)O1)Br |
Introduction
Chemical Identity and Structure
4-Bromo-6-methyl-2H-pyran-2-one is a heterocyclic organic compound containing a pyran-2-one core structure with bromine substitution at the 4-position and a methyl group at the 6-position. The compound belongs to the broader family of α-pyrones, which feature a six-membered heterocyclic ring with an oxygen atom and a carbonyl group.
Basic Chemical Information
The comprehensive chemical identity information for 4-Bromo-6-methyl-2H-pyran-2-one is presented in Table 1.
Table 1: Chemical Identity Information of 4-Bromo-6-methyl-2H-pyran-2-one
Parameter | Value |
---|---|
Chemical Formula | C₆H₅BrO₂ |
Molecular Weight | 189.01 g/mol |
CAS Number | 132559-91-2 |
MDL Number | MFCD23136928 |
PubChem CID | 11286939 |
IUPAC Name | 4-bromo-6-methylpyran-2-one |
Canonical SMILES | CC1=CC(=CC(=O)O1)Br |
InChI | InChI=1S/C6H5BrO2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3 |
InChI Key | LLFSFJYWGVKYRP-UHFFFAOYSA-N |
The compound's structure consists of a pyran-2-one ring with bromine attached at the 4-position and a methyl group at the 6-position. The presence of both the bromine atom and the carbonyl group creates an electrophilic center at the 4-position, making it reactive toward nucleophilic substitution reactions .
Physical and Chemical Properties
Spectroscopic Properties
Spectroscopic data provides valuable insights into the compound's structure and electronic properties. The proton nuclear magnetic resonance (¹H NMR) spectral data, recorded at 400 MHz in CDCl₃, is presented below:
Table 2: ¹H NMR Spectroscopic Data of 4-Bromo-6-methyl-2H-pyran-2-one
Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
---|---|---|---|
6.46 | singlet | 1H | H-3 |
6.20 | singlet | 1H | H-5 |
2.25 | singlet | 3H | CH₃ |
This spectral pattern clearly confirms the structure, with two aromatic protons appearing as singlets and the methyl protons as a singlet at higher field .
Predicted Molecular Properties
Modern computational methods allow for the prediction of certain molecular properties that may be useful in analytical settings. Table 3 presents predicted collision cross-section data for various adducts of 4-Bromo-6-methyl-2H-pyran-2-one, which can be valuable for mass spectrometry applications.
Table 3: Predicted Collision Cross Section Data
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 188.95458 | 125.3 |
[M+Na]⁺ | 210.93652 | 130.4 |
[M+NH₄]⁺ | 205.98112 | 130.7 |
[M+K]⁺ | 226.91046 | 130.8 |
[M-H]⁻ | 186.94002 | - |
These values can assist in identifying the compound in complex mixtures using ion mobility mass spectrometry techniques .
Synthetic Methods and Reactions
General Synthetic Approach
The synthesis of 4-Bromo-6-methyl-2H-pyran-2-one typically involves bromination of the corresponding 4-hydroxy-6-methyl-2H-pyran-2-one. A well-documented synthetic route involves the use of tetrabutylammonium bromide (Bu₄NBr) and phosphorus pentoxide (P₂O₅) in toluene under elevated temperature conditions .
Detailed Synthetic Procedure
The following procedure represents a common synthetic method for preparing 4-Bromo-6-methyl-2H-pyran-2-one:
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Dissolve 4-hydroxy-6-methyl-2H-pyran-2-one (2.00 mmol) in toluene (8 mL)
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Heat the solution to 120°C for 10 minutes
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Add Bu₄NBr (3.0 equivalents) in portions over 5 minutes
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Stir for another 10 minutes to ensure complete dissolution
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Add P₂O₅ (4.8 mmol) in portions over 10 minutes
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Continue heating for 5 hours until reaction completion
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Cool to room temperature and wash with saturated aqueous NaHCO₃ solution
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Extract with toluene, dry over anhydrous Na₂SO₄, filter and concentrate
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Purify by column chromatography using ethyl acetate-hexane as eluent
This procedure typically yields 4-Bromo-6-methyl-2H-pyran-2-one as an off-white solid with a yield of approximately 82% .
Reactivity and Transformations
4-Bromo-6-methyl-2H-pyran-2-one serves as a valuable synthetic intermediate due to the reactivity of the bromine substituent. The compound readily undergoes nucleophilic aromatic substitution reactions, particularly with amine nucleophiles, to form corresponding 4-amino-substituted derivatives.
For example, reaction with 2-hydroxy-5-methylphenylamine in the presence of potassium carbonate in DMF at 90°C yields 4-((2-hydroxy-5-methylphenyl)amino)-6-methyl-2H-pyran-2-one, demonstrating the utility of this compound in heterocyclic synthesis .
Key reactive positions:
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The C-4 position (bromine-substituted carbon) is susceptible to nucleophilic substitution
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The lactone functionality can undergo ring-opening reactions under appropriate conditions
Applications in Chemical Research
Synthetic Building Block
4-Bromo-6-methyl-2H-pyran-2-one serves as an important synthetic intermediate in the preparation of more complex heterocyclic compounds. Its utility stems from the presence of the bromine atom, which functions as a good leaving group in nucleophilic substitution reactions .
The compound has been employed in the synthesis of various N-arylated pyran derivatives, which may possess biological activities. For instance, its reaction with amino phenols produces 4-((2-hydroxyphenyl)amino)-6-methyl-2H-pyran-2-one derivatives that could be of interest in medicinal chemistry research .
Parameter | Classification |
---|---|
Signal Word | Warning |
Hazard Statements | H302-H315-H319 (Harmful if swallowed; Causes skin irritation; Causes serious eye irritation) |
Precautionary Statements | P261-P302+P352-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray; IF ON SKIN: Wash with plenty of water; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Analytical Methods for Identification
Spectroscopic Identification
The identification and purity assessment of 4-Bromo-6-methyl-2H-pyran-2-one can be accomplished through various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The characteristic ¹H NMR signals at δ 6.46, 6.20, and 2.25 ppm serve as diagnostic markers for this compound .
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Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for the carbonyl group (approximately 1720-1750 cm⁻¹) and C-O stretching of the lactone ring.
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Mass Spectrometry: The molecular ion peak at m/z 188.95 ([M+H]⁺) and the characteristic isotope pattern of bromine-containing compounds provide confirmatory evidence of structure .
Chromatographic Methods
Chromatographic techniques that can be employed for purification and analysis include:
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Thin Layer Chromatography (TLC): Typically performed using silica gel plates with ethyl acetate/hexane solvent systems.
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Column Chromatography: Purification is commonly achieved using silica gel with ethyl acetate/hexane gradients .
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High-Performance Liquid Chromatography (HPLC): Useful for analytical determination of purity with appropriate reverse-phase conditions.
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